5-Chloro-2-(cyclohexylmethoxy)benzene-1-sulfonyl chloride
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Overview
Description
5-Chloro-2-(cyclohexylmethoxy)benzene-1-sulfonyl chloride is an organic compound with the molecular formula C13H16Cl2O3S. It is a sulfonyl chloride derivative, which is often used as an intermediate in organic synthesis. The compound is characterized by the presence of a chloro group, a cyclohexylmethoxy group, and a sulfonyl chloride group attached to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(cyclohexylmethoxy)benzene-1-sulfonyl chloride typically involves the following steps:
Starting Material: The synthesis begins with 5-chloro-2-hydroxybenzenesulfonyl chloride.
Etherification: The hydroxy group is etherified with cyclohexylmethanol in the presence of a base such as potassium carbonate (K2CO3) to form 5-chloro-2-(cyclohexylmethoxy)benzenesulfonyl chloride.
Reaction Conditions: The reaction is usually carried out in an organic solvent like dichloromethane (CH2Cl2) at room temperature.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up. The process involves:
Bulk Reactors: Using large-scale reactors to handle the increased volume of reactants.
Continuous Flow Systems: Implementing continuous flow systems to improve efficiency and yield.
Purification: Employing techniques such as distillation and recrystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-(cyclohexylmethoxy)benzene-1-sulfonyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Hydrolysis: The compound can hydrolyze in the presence of water to form the corresponding sulfonic acid.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines (e.g., aniline) in the presence of a base like triethylamine (Et3N).
Hydrolysis: Water or aqueous sodium hydroxide (NaOH) solution.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Nucleophilic Substitution: Formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Hydrolysis: Formation of 5-chloro-2-(cyclohexylmethoxy)benzenesulfonic acid.
Reduction: Formation of 5-chloro-2-(cyclohexylmethoxy)benzene.
Scientific Research Applications
5-Chloro-2-(cyclohexylmethoxy)benzene-1-sulfonyl chloride has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for studying biological pathways.
Medicine: Investigated for potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Chloro-2-(cyclohexylmethoxy)benzene-1-sulfonyl chloride involves:
Nucleophilic Attack: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.
Molecular Targets: The compound can modify proteins and enzymes by reacting with nucleophilic amino acid residues, affecting their function.
Pathways Involved: The modification of biomolecules can influence various biochemical pathways, including signal transduction and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-methoxybenzenesulfonyl chloride: Similar structure but with a methoxy group instead of a cyclohexylmethoxy group.
2-(Cyclohexylmethoxy)benzenesulfonyl chloride: Lacks the chloro substituent on the benzene ring.
5-Chloro-2-(cyclohexylmethoxy)benzenesulfonic acid: The hydrolyzed form of the sulfonyl chloride.
Properties
IUPAC Name |
5-chloro-2-(cyclohexylmethoxy)benzenesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16Cl2O3S/c14-11-6-7-12(13(8-11)19(15,16)17)18-9-10-4-2-1-3-5-10/h6-8,10H,1-5,9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTUSJTIGZRGXLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)COC2=C(C=C(C=C2)Cl)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Cl2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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